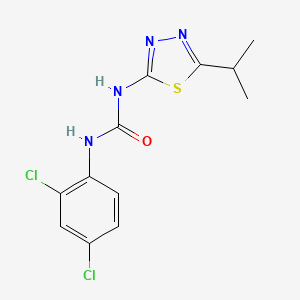
1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine and related compounds often involves nucleophilic substitution reactions where piperazine derivatives are functionalized with sulfonyl chloride derivatives under specific conditions to achieve the desired molecular architecture. These synthetic routes are designed to introduce specific functional groups into the piperazine scaffold, enhancing the compound's ability to interact with biological targets with high selectivity and affinity (S. Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine has been elucidated using techniques such as X-ray crystallography, which reveals that the piperazine ring adopts a chair conformation. The geometry around the sulfonyl (S) atom is typically distorted tetrahedral, indicating the presence of steric interactions that could influence the compound's biological activity. The detailed molecular structure provides insights into the compound's potential interaction mechanisms with biological targets (S. Naveen et al., 2007).
Chemical Reactions and Properties
1-(Methylsulfonyl)-4-(3-thienylmethyl)piperazine participates in various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity is significantly influenced by the presence of the sulfonyl and piperazine functional groups, which can undergo reactions such as sulfonation, alkylation, and acylation. These reactions are critical for modifying the compound's structure and enhancing its pharmacological profile (F. Shirini et al., 2017).
Physical Properties Analysis
The physical properties of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine, such as solubility, melting point, and crystal structure, are crucial for its application in drug formulation. These properties can affect the compound's bioavailability and stability, impacting its therapeutic efficacy. Analyzing the physical properties helps in designing formulations that maximize the compound's pharmacological benefits while minimizing potential drawbacks (S. Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(methylsulfonyl)-4-(3-thienylmethyl)piperazine, including its reactivity, stability, and interactions with biological molecules, are essential for understanding its mechanism of action. The compound's ability to engage with specific receptors or enzymes is influenced by its chemical structure, which dictates its binding affinity and selectivity. Understanding these interactions at the molecular level is crucial for the development of effective therapeutic agents (J. Matsumoto & S. Minami, 1975).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-16(13,14)12-5-3-11(4-6-12)8-10-2-7-15-9-10/h2,7,9H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYLNEBAEJAWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)



![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)



![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)
